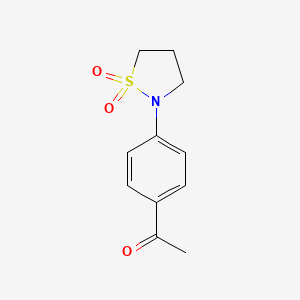
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone, also known as 4-oxo-1,1-dioxothiazolidine-2-yl phenyl ethanone, is a cyclic ketone compound that has found applications in a variety of scientific research fields. It is a colorless solid with a melting point of 93-95 °C and a boiling point of 240-242 °C. This compound is of particular interest due to its ability to serve as a starting material for the synthesis of a variety of heterocyclic compounds.
Applications De Recherche Scientifique
Use in Organic Synthesis
The compound 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone is used in the synthesis of other complex organic compounds. For instance, it is used in the creation of (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid .
Biological Applications
Thiazolidinone scaffold, a structure found in 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone, has a wide variety of biological functions. It has been found to have anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Antibacterial and Antibiofilm Activity
A series of 2-aryl-3-aminothiazolidin-4-one derivatives, which can be synthesized from 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone, have been studied for their antibacterial and antibiofilm activity .
Anti-inflammatory Activities
2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione, also known as 4-acetylphenyl acrylate, has been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Use in Polymer Science
4-acetylphenyl acrylate is used in the synthesis of thermo-pH responsive polymers. These polymers have applications in various fields, including drug delivery and environmental science .
Synthesis of Heterocycles
Both 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone and 2-(4-acetylphenyl)-1,2-thiazolidine-1,1-dione can be used in the synthesis of heterocyclic compounds. These compounds have a wide range of applications in medicinal chemistry .
Propriétés
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9(13)10-3-5-11(6-4-10)12-7-2-8-16(12,14)15/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLTCMXHBFMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2680630.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)

![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B2680640.png)
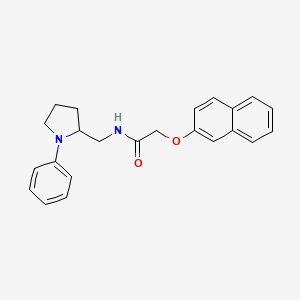
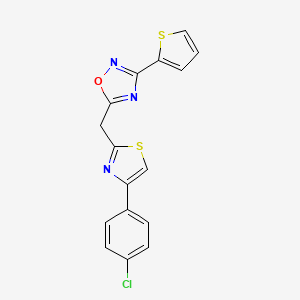
![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)
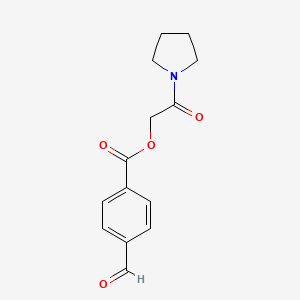
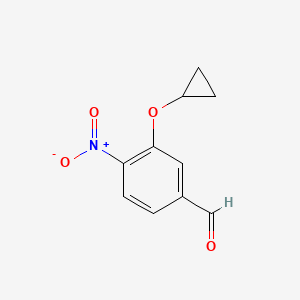
![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2680651.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2680653.png)